molecular formula C6H4F2O3S B1601878 2,4-Difluoro-benzenesulfonic acid CAS No. 46020-63-7

2,4-Difluoro-benzenesulfonic acid

Cat. No.: B1601878
CAS No.: 46020-63-7
M. Wt: 194.16 g/mol
InChI Key: FRUWCRYDUOZXFA-UHFFFAOYSA-N
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Description

2,4-Difluoro-benzenesulfonic acid is an organic compound with the molecular formula C6H4F2O3S. It is a derivative of benzenesulfonic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluoro-benzenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2,4-difluorobenzene using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols, as well as oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

2,4-Difluoro-benzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-difluoro-benzenesulfonic acid exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function. This property makes it useful in enzyme inhibition studies and other biochemical applications .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The parent compound without fluorine substitutions.

    2,4-Dichloro-benzenesulfonic acid: A similar compound where chlorine atoms replace the fluorine atoms.

    2,4-Dibromo-benzenesulfonic acid: Another analog with bromine substitutions

Uniqueness

2,4-Difluoro-benzenesulfonic acid is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific chemical and biological applications .

Properties

IUPAC Name

2,4-difluorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUWCRYDUOZXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573536
Record name 2,4-Difluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46020-63-7
Record name 2,4-Difluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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